molecular formula C12H14O3 B8682576 Methyl 3-(2-methylallyloxy)benzoate

Methyl 3-(2-methylallyloxy)benzoate

Cat. No.: B8682576
M. Wt: 206.24 g/mol
InChI Key: PKYCDAOZTKTZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-methylallyloxy)benzoate is an ester derivative of benzoic acid featuring a 2-methylallyloxy substituent at the third position of the benzene ring. For instance, Methyl 4-bromo-3-(2-methylallyloxy)benzoate (CAS: 1147531-54-1), a brominated derivative, has a molecular weight of 285.13 g/mol and a formula of C₁₂H₁₃BrO₃ . Such compounds are typically synthesized via multi-step nucleophilic substitution or coupling reactions, as seen in related benzoate esters .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(2-methylprop-2-enoxy)benzoate

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-11-6-4-5-10(7-11)12(13)14-3/h4-7H,1,8H2,2-3H3

InChI Key

PKYCDAOZTKTZSY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a common trait among alkyl benzoates due to their lipophilic ester groups .
  • Thermal Stability: Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives exhibit melting points between 79–82°C, similar to other substituted benzoates .
  • Reactivity : The 2-methylallyloxy group in Methyl 3-(2-methylallyloxy)benzoate may confer higher reactivity in Diels-Alder or polymerization reactions compared to methoxy or bromo substituents.

Toxicological Profiles

  • Acute Toxicity : Methyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), while brominated derivatives may pose higher risks due to halogen content .
  • Metabolism : Benzoate esters are typically hydrolyzed to benzoic acid and corresponding alcohols, which are metabolized via glycine conjugation .

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